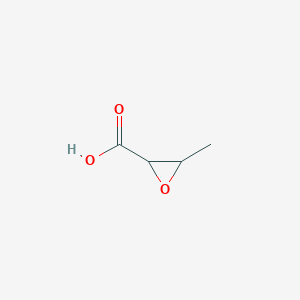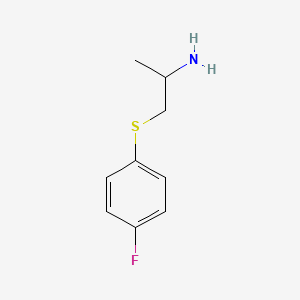
4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole with butanal in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an ethanol solvent at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-one.
Reduction: 4-(1-Methyl-1H-pyrazol-5-yl)butane.
Substitution: 4-(1-Methyl-1H-pyrazol-5-yl)butyl chloride.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-5-ol
- 1-Methyl-1H-pyrazole-5-boronic acid
- 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-one
Uniqueness
4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal research .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-(2-methylpyrazol-3-yl)butan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-10-8(5-6-9-10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3 |
InChI Key |
MQSKURWCFHKYMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13254004.png)
![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13254022.png)
![2-Azabicyclo[2.2.2]octan-6-ylmethanol](/img/structure/B13254030.png)
![1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13254031.png)
![8-(2-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13254035.png)
![(2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13254037.png)







![Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate](/img/structure/B13254107.png)
